

Technical Guide: Benzene-1,4-dicarbothioamide

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Compound of Interest

Compound Name: Benzene-1,4-dicarbothioamide

CAS No.: 13363-51-4

Cat. No.: B174720

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Nomenclature, Synthesis, and Applications in Coordination Chemistry

Executive Summary

Benzene-1,4-dicarbothioamide (CAS: 13363-51-4) is the sulfur isostere of terephthalamide. [1] While often overshadowed by its oxygenated counterpart (a ubiquitous linker in MOFs like UiO-66), the dithio-variant offers unique "soft" donor properties crucial for coordinating late transition metals (Ag, Hg, Cu) and constructing semi-conductive coordination polymers. This guide defines its rigorous IUPAC nomenclature, details a scalable "green" synthesis protocol avoiding

gas, and outlines its utility as a pharmacophore in antitubercular drug design.

Nomenclature and Structural Identity

2.1 IUPAC Name Analysis

The preferred IUPAC name is **benzene-1,4-dicarbothioamide**. [1]

- Parent Structure: Benzene ring. [1][2][3][4]
- Principal Group: Carbothioamide ().
- Numbering: The locants 1 and 4 indicate the para substitution pattern.

Why "Carbothioamide" and not "Thioamide"? According to IUPAC Rule P-65.1.1, when the carbon atom of the amide group is not part of the parent chain (in this case, the benzene ring), the suffix "-carboxamide" (or "-carbothioamide" for sulfur) is used. If the name were "benzenedithioamide," it would incorrectly imply the nitrogen is attached directly to the ring or that the carbon counts are handled differently.

Synonyms:

- 1,4-Benzenedicarbothioamide[1][5][6]
- Dithioterephthalamide[1][7]
- Terephthalothioamide (Common, non-systematic)

2.2 Chemical Data Table

Property	Value	Notes
Formula		
Molecular Weight	196.29 g/mol	
SMILES	<chem>NC(=S)c1ccc(C(N)=S)cc1</chem>	Useful for cheminformatics
InChI Key	USHPIZCRGQUHGN-UHFFFAOYSA-N	Unique Identifier
Melting Point	> 260 °C (Decomp.)[1][7][8]	High thermal stability due to H-bonding network
Solubility	DMSO, DMF, DMAc	Poor solubility in water/alcohols
pKa	~12-13 (Thioamide NH)	More acidic than corresponding amide

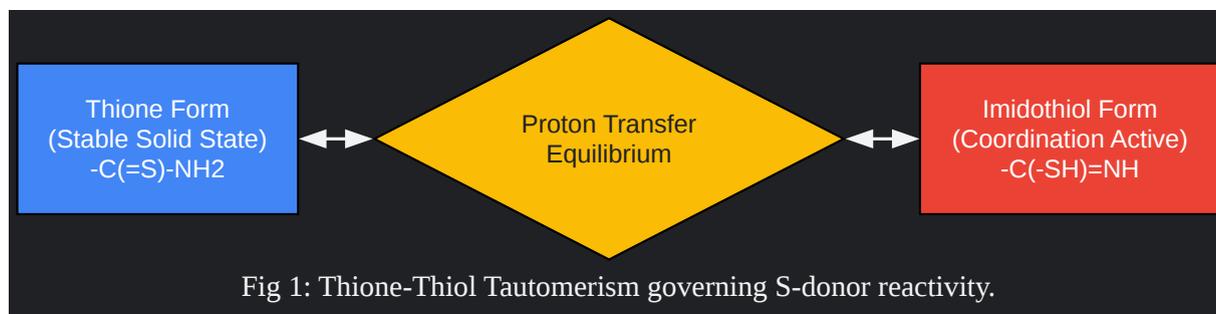
Structural Dynamics & Tautomerism

Unlike terephthalamide, the thio-variant exhibits significant thione-thiol tautomerism, which influences its coordination modes. In the solid state, it exists predominantly in the thione form, stabilized by intermolecular hydrogen bonds (

).

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the stable thione form and the reactive imidothiol form, which is accessible during metal coordination.



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Synthetic Protocols

Historically, thioamides were synthesized using

gas, presenting severe safety risks. Modern protocols utilize Lawesson's reagent or thionation of nitriles using hydrosulfide salts. Below is the Green Thionation Protocol, preferred for its safety and high yield.

4.1 Protocol: Magnesium-Catalyzed Thionation of Terephthalonitrile

Principle: Nucleophilic attack of hydrosulfide (

) on the nitrile carbon, catalyzed by

which activates the nitrile group.

Reagents:

- Terephthalonitrile (1.0 eq)
- NaSH (Sodium hydrosulfide, 4.0 eq)

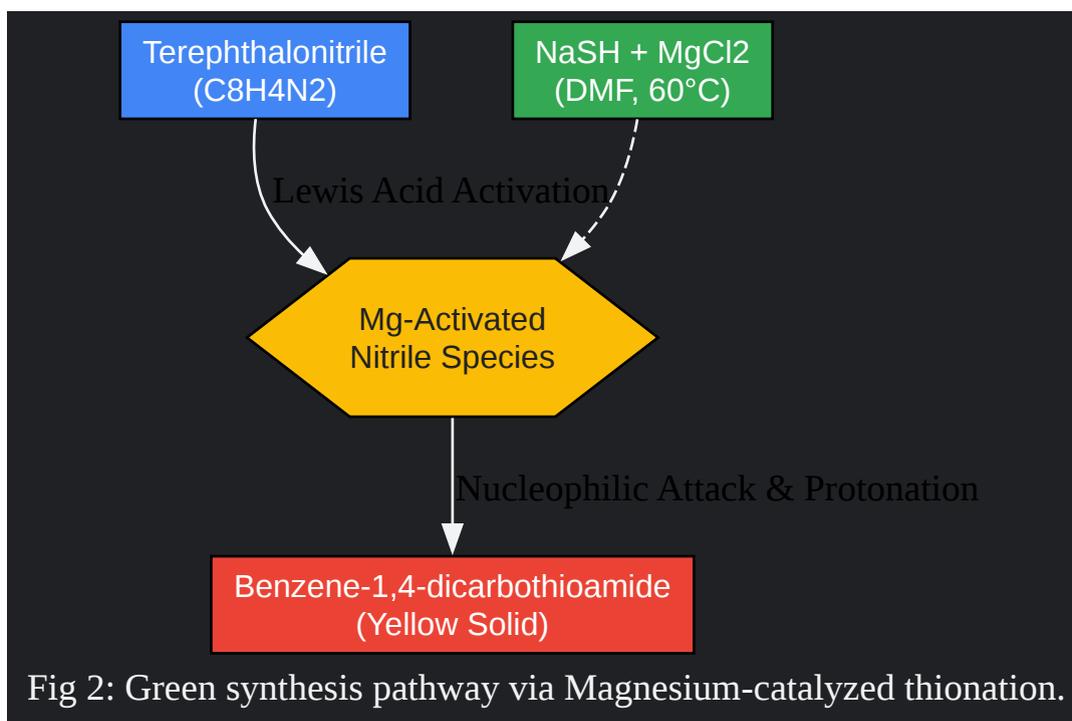
- (2.0 eq)
- Solvent: DMF (Dimethylformamide)[9]

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Terephthalonitrile (10 mmol) in DMF (20 mL).
- Activation: Add

(20 mmol) to the solution. Stir for 15 minutes at room temperature to allow Lewis acid coordination to the nitrile nitrogen.
- Thionation: Add NaSH flakes (40 mmol) slowly to the mixture. The solution will likely turn green/yellow.
- Reaction: Seal the flask and stir at 60 °C for 6-12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane; Product is much more polar than starting material).
- Quenching: Pour the reaction mixture into 200 mL of ice-cold 0.5 M HCl. This protonates the intermediate and precipitates the product.
- Purification: Filter the yellow precipitate. Wash extensively with water (to remove Mg salts) and cold ethanol. Recrystallize from hot DMF/Ethanol if necessary.

Diagram 2: Synthetic Workflow



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[9]

Characterization & Quality Control

To validate the synthesis, the following spectral features must be confirmed.

Technique	Expected Signal	Mechanistic Insight
IR Spectroscopy	1620-1640 cm^{-1} (Absence of strong C=O) 1400-1450 cm^{-1} (C=S stretch)	The disappearance of the sharp nitrile peak ($\sim 2230 \text{ cm}^{-1}$) and appearance of C=S confirms conversion.
^1H NMR (DMSO- d_6)	δ 9.5 - 10.0 ppm (Broad singlets,)	Thioamide protons are significantly deshielded compared to amide protons due to the anisotropy of the C=S bond.
^{13}C NMR	δ \sim 190-200 ppm (C=S)	The thiocarbonyl carbon appears far downfield, distinct from carbonyls (\sim 170 ppm).

Applications in Research

6.1 Materials Science: Soft-Linker MOFs

Benzene-1,4-dicarbothioamide serves as a "soft" neutral linker. Unlike terephthalic acid (hard O-donor), the sulfur atoms in this molecule have a high affinity for soft metals like Ag(I), Cu(I), and Hg(II).

- Utility: Construction of semi-conductive coordination polymers (Metal-Organic Frameworks) where orbital overlap between Metal(d) and Sulfur(p) facilitates charge transport.
- Topology: It typically acts as a bridging ligand, forming 1D chains or 2D sheets depending on the metal geometry.

6.2 Medicinal Chemistry: Bioisosterism

The thioamide group is a well-established bioisostere of the amide group.

- Mechanism: In antitubercular drugs (e.g., Ethionamide), the thioamide is a prodrug motif activated by the enzyme EthA. **Benzene-1,4-dicarbothioamide** is investigated as a fragment in designing inhibitors that target similar pathways but with bivalent binding potential.

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